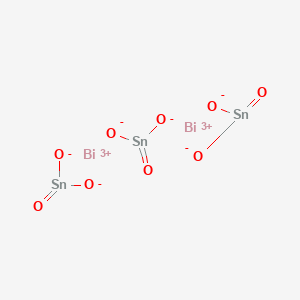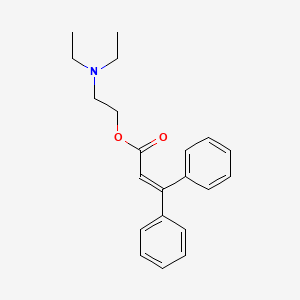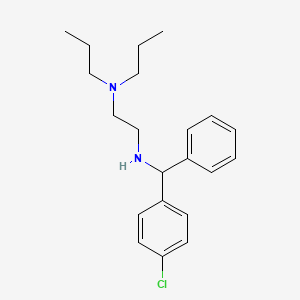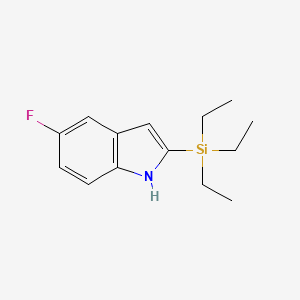
5-Fluoro-2-triethylsilylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-triethylsilylindole: is a fluorinated indole derivative with the molecular formula C14H20FNSi and a molecular weight of 249.4 g/mol . Indole derivatives are significant in organic chemistry due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis , which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the Heck alkylation , where an intermediate ketone enolate undergoes alkylation . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol .
Industrial Production Methods: Industrial production of 5-Fluoro-2-triethylsilylindole may involve large-scale application of the aforementioned synthetic routes with optimization for yield and purity. The use of palladium-catalyzed reactions and copper(I)-catalyzed nucleophilic substitutions are also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-triethylsilylindole undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidative Trifluoromethylation: Using CF3SO2Na under metal-free conditions to introduce trifluoromethyl groups.
Electrophilic Fluorination: Using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor.
Major Products:
2-Trifluoromethylindoles: Formed through trifluoromethylation reactions.
Fluorinated Methoxyindolines: Formed through electrophilic fluorination.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-2-triethylsilylindole is used as a building block in the synthesis of more complex fluorinated indole derivatives, which have applications in medicinal chemistry .
Biology: Fluorinated indoles, including this compound, are studied for their potential as antiviral, anticancer, and antimicrobial agents .
Medicine: The compound is explored for its potential in developing new therapeutic agents due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-triethylsilylindole involves its interaction with specific molecular targets and pathways. The compound can modulate cell signaling pathways , including Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . These interactions can lead to cytotoxicity and cell death , making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
- 2-Trifluoromethylindole
- 3-Fluoroindole
- 5-Fluoro-3-phenylindole
Comparison: 5-Fluoro-2-triethylsilylindole is unique due to the presence of both a fluorine atom and a triethylsilyl group , which can enhance its lipophilicity and stability . This combination of functional groups is not commonly found in other fluorinated indoles, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C14H20FNSi |
|---|---|
Molekulargewicht |
249.40 g/mol |
IUPAC-Name |
triethyl-(5-fluoro-1H-indol-2-yl)silane |
InChI |
InChI=1S/C14H20FNSi/c1-4-17(5-2,6-3)14-10-11-9-12(15)7-8-13(11)16-14/h7-10,16H,4-6H2,1-3H3 |
InChI-Schlüssel |
SJPADYAHONSCMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=CC2=C(N1)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


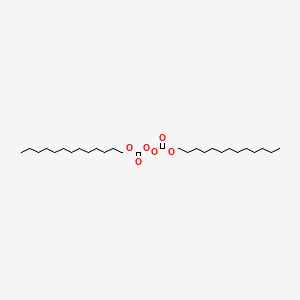
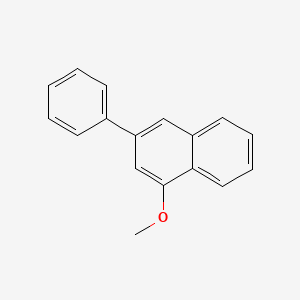
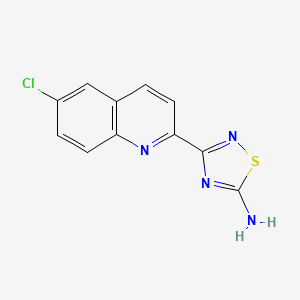
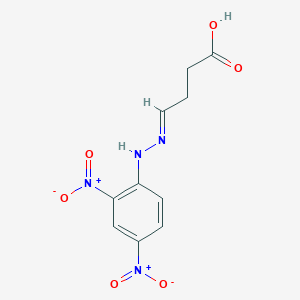
![2,2,4-Trimethylpentyl 2-[[2-oxo-2-(2,2,4-trimethylpentoxy)ethyl]tetrasulfanyl]acetate](/img/structure/B13751337.png)
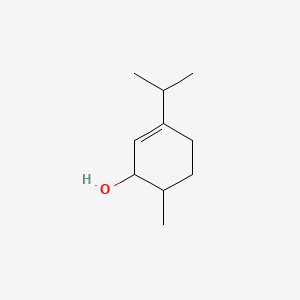
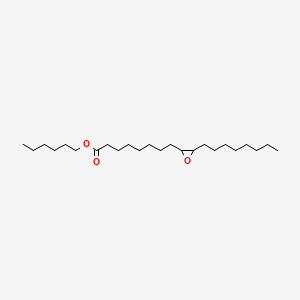
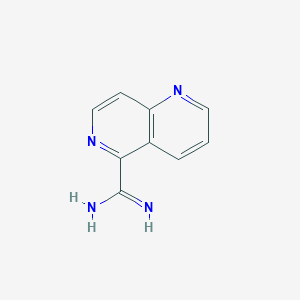


![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
